Cyclohexanecarboximidamide
Overview
Description
Cyclohexanecarboximidamide is an organic compound with the molecular formula C₇H₁₄N₂ It is a derivative of cyclohexane, where the carboximidamide group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanecarboximidamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale batch reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of unwanted side products.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanecarboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to cyclohexylamine or other reduced forms.
Substitution: The carboximidamide group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation may involve alkyl halides in the presence of a base.
Major Products:
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanecarboximidamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Cyclohexanecarboximidamide can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Similar in structure but lacks the carboximidamide group.
Cyclohexylamine: Contains an amine group instead of the carboximidamide group.
Cyclohexanecarboxamide: Features a carboxamide group instead of carboximidamide.
Uniqueness: this compound is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
cyclohexanecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCFZTOCSCULAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179458 | |
Record name | Cyclohexylcarboxamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24722-30-3 | |
Record name | Cyclohexylcarboxamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024722303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylcarboxamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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